molecular formula C24H26N4O4S B2980274 ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 919867-94-0

ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No.: B2980274
CAS No.: 919867-94-0
M. Wt: 466.56
InChI Key: JPWXJYSKBOVGSE-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a polycyclic aromatic compound featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group, an indole moiety, and a thioether-linked butanoate ester. The triazole ring system is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-5-21(23(29)32-6-2)33-24-27-26-22(17-14-25-18-10-8-7-9-16(17)18)28(24)19-13-15(30-3)11-12-20(19)31-4/h7-14,21,25H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXJYSKBOVGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with an alkyl halide.

    Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative.

    Incorporation of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the triazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dimethoxyphenyl moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with various biological targets, potentially modulating their activity. The compound may act by binding to active sites or allosteric sites on proteins, thereby influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

The compound is compared below with triazole derivatives sharing structural motifs such as trifluoromethyl, nitrobenzylidene, and hydrazono substituents. Key differences in elemental composition, molecular weight, and functional groups are highlighted.

Structural and Elemental Analysis Comparison

Compound Name (Reference) Molecular Formula Molecular Weight Elemental Analysis (Calc./Found) Key Substituents
Target Compound C₂₄H₂₅N₅O₄S* ~523.55* N/A (Not reported in evidence) 2,5-Dimethoxyphenyl, Indol-3-yl, Thio-butanoate
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) C₂₄H₁₇F₃N₈O₃S 554.50 C: 51.98/51.85; H: 3.09/3.02; N: 20.21/20.18 Nitrobenzylidene, Trifluoromethyl, Hydrazono
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(p-tolyl)hydrazono)acetate (9b) C₂₄H₂₀F₃N₇O₃S 521.48 C: 48.37/48.27; H: 3.48/3.24; N: 18.80/18.69 p-Tolylhydrazono, Trifluoromethyl
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate C₂₀H₂₃N₅O₃S 421.50 N/A Pyridinyl, Methoxyphenyl, Morpholinium
Key Observations:
  • Nitrogen Content: Compound 9d exhibits the highest nitrogen content (20.21%), attributed to its dual nitro and hydrazono groups, which may enhance hydrogen bonding and bioactivity compared to the target compound’s indole and methoxy groups.
  • Molecular Weight : The target compound (~523.55) is heavier than morpholinium derivatives (e.g., 421.50 ) but lighter than nitrobenzylidene analogs (e.g., 554.50 ).

Thermodynamic and Chromatographic Behavior

studied the retention of a morpholinium triazolyl acetate derivative in hydrophilic liquid chromatography (HILIC). Key findings relevant to comparisons include:

  • Temperature Dependence : Retention decreased with increasing temperature, suggesting entropy-driven interactions with the stationary phase.
  • Hydrophilicity : The morpholinium salt’s polar ammonium group enhances aqueous solubility compared to the target compound’s ester and indole substituents.
  • Substituent Impact : Nitro and trifluoromethyl groups (as in 9d ) increase polarity but reduce thermal stability, whereas methoxy and indole groups may improve thermal resilience.

Functional Group Influence on Bioactivity

  • Indole vs. Pyridinyl : The target compound’s indole moiety may confer serotonin receptor affinity, unlike pyridinyl analogs , which are more likely to engage in π-π stacking with enzymatic targets.
  • Thioether Linkage : The thioether in the target compound and 9d could enhance metabolic stability compared to oxygen ethers, as sulfur resists oxidative degradation.

Biological Activity

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing available data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : Known for its diverse biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Thioether linkage : May contribute to its pharmacological profile.

The molecular formula is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, indicating a significant presence of nitrogen and oxygen, which are crucial for biological interactions.

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule formation, as indicated by studies on related triazole compounds that inhibit tubulin polymerization .
  • In Vitro Studies : In assays against various cancer cell lines (e.g., MCF-7, HCT-116), similar compounds have shown IC50 values in the low micromolar range. For example, one study reported an IC50 value of 0.24 µM against EGFR, a common target in cancer therapy .

Antifungal and Antimicrobial Properties

The triazole ring is well-known for its antifungal properties:

  • Activity Spectrum : Compounds with similar structures have demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus species. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity:

  • Alkaline Phosphatase Inhibition : Related compounds have shown promising results in inhibiting alkaline phosphatase (ALP), which is relevant in cancer metastasis and bone diseases. One study reported an IC50 value of 0.420 µM for a structurally similar compound .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AnticancerEGFR0.24
AnticancerMCF-7 Cell Line1.18
AntifungalCandida albicansNot Specified
Enzyme InhibitionAlkaline Phosphatase0.420

Case Study 1: Anticancer Efficacy

In a study focusing on triazole derivatives, researchers synthesized several compounds that were tested against multiple cancer cell lines. The most potent compound demonstrated significant growth inhibition, with mechanisms involving apoptosis and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Enzyme Interaction

Another investigation involved docking studies to assess the binding affinity of similar compounds to ALP. The findings suggested that structural modifications could enhance binding interactions, indicating a potential pathway for drug design targeting enzyme inhibition in cancer therapy.

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